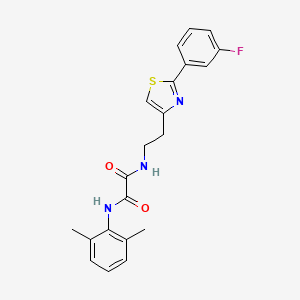

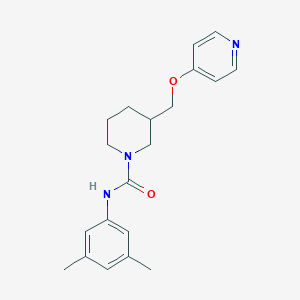

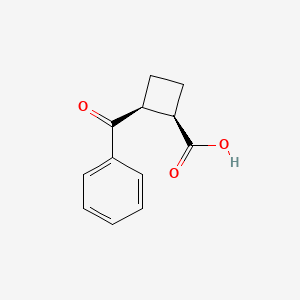

![molecular formula C19H16ClN7O2 B2960967 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171481-04-1](/img/structure/B2960967.png)

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A series of these compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibition of the 5-lipoxygenase enzyme, which is involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial Potential

Novel pyrazole derivatives have been synthesized and characterized, showing significant antimicrobial activity. Some of these compounds exhibited higher antibacterial efficacy than standard drugs, highlighting their potential as antimicrobial agents (Hafez et al., 2016).

Applications in Heterocyclic Synthesis

Pyrazoles serve as building blocks in heterocyclic synthesis, facilitating the creation of various novel substituted triazinylpyrazolo[3,4-d]pyrimidine and triazinylpyrazolo[3,4-b]pyridine derivatives. These compounds are synthesized through condensation reactions under different conditions, offering a pathway to diverse heterocyclic compounds with potential biological activities (Harb et al., 2005).

Synthesis of Substituted Pyrazolopyrimidines

The chemical synthesis of 2-substituted pyrazolopyrimidines involves the reduction and subsequent condensation of certain precursors. These compounds, bearing various substituents, could have implications for pharmaceutical research and development (Ochi & Miyasaka, 1983).

Molecular Docking Studies for Anticancer Agents

Molecular docking studies have been conducted on pyrazolopyrimidine analogues, showing potential as anticancer agents. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the development of new therapeutic agents (Katariya et al., 2021).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Another related compound was identified as a JAK1 selective inhibitor . These targets play crucial roles in cell proliferation and survival, making them potential targets for cancer treatment .

Mode of Action

Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in the disruption of cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Biochemical Pathways

CDK2 is involved in the G1-S and G2-M phase transitions of the cell cycle . By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell cycle arrest .

Result of Action

Related compounds that inhibit cdk2 have been shown to cause cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

properties

IUPAC Name |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN7O2/c1-10-7-15(22-17(28)11-5-6-11)27(25-10)19-23-16-14(18(29)24-19)9-21-26(16)13-4-2-3-12(20)8-13/h2-4,7-9,11H,5-6H2,1H3,(H,22,28)(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVIPRXNRZYEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

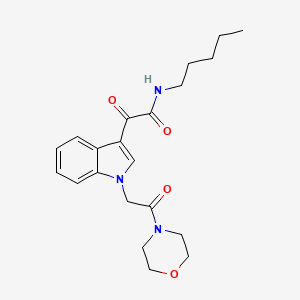

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)

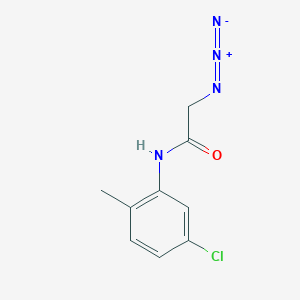

![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid](/img/structure/B2960901.png)

![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)